N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
Description
This compound is a bis-substituted oxalamide derivative featuring two distinct aromatic moieties:
- N1-substituent: A 3-chloro-2-methylphenyl group, which introduces steric bulk and electron-withdrawing properties due to the chlorine atom.
- N2-substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chain, combining a furan ring with hydrophilic (hydroxy) and hydrophobic (methyl) functional groups.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-10-9-13(12(3)25-10)16(22)7-8-20-17(23)18(24)21-15-6-4-5-14(19)11(15)2/h4-6,9,16,22H,7-8H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLWHQTVWNCIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide, a synthetic organic compound belonging to the oxalamide class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- IUPAC Name : N'-(3-chloro-2-methylphenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
- Molecular Formula : C18H21ClN2O4
- Molecular Weight : 364.83 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Backbone : The reaction of 3-chloro-2-methylphenylamine with oxalyl chloride under anhydrous conditions to prevent hydrolysis.
- Introduction of the Hydroxypropyl Group : Subsequent reaction with 3-(2,5-dimethylfuran-3-yl)-1-propanol to yield the final product.
Biological Activity
Research into oxalamides has indicated various biological activities, including:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This suggests that this compound may also possess similar properties.
The proposed mechanisms for the biological activity of this compound include:
- Competitive Inhibition : By mimicking substrate structures, it may competitively inhibit enzyme activity.
- Radical Scavenging : Potential antioxidant properties could reduce oxidative stress in biological systems.
Case Studies and Research Findings
A study focused on related oxalamide compounds demonstrated significant anti-melanogenic effects through dual mechanisms:
- Inhibition of Tyrosinase Activity : Compounds structurally similar to this compound inhibited tyrosinase more effectively than traditional inhibitors like kojic acid.
- Gene Expression Modulation : These compounds were found to downregulate genes involved in melanogenesis in melanoma cell lines.
| Compound Name | Tyrosinase Inhibition (IC50) | Antioxidant Activity |
|---|---|---|
| Kojic Acid | 25 µM | Moderate |
| Analog 1 | 8 µM | High |
| N1-(Chloro-Methyl) Oxalamide | 10 µM | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
(a) N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- Structural Differences : The N1-substituent here is a 2-methoxyphenyl group instead of 3-chloro-2-methylphenyl.
- The absence of chlorine may decrease halogen-bonding interactions with biological targets .
(b) N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide
- Structural Differences : Incorporates a piperazine ring and pyrazole moiety instead of furan and chlorophenyl groups.
- Functional Impact :
Chlorophenyl-Containing Compounds
(a) 3-Chloro-N-phenyl-phthalimide
- Structural Differences : Phthalimide core (two fused carbonyl groups) vs. oxalamide bridge.
- Functional Impact :
(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structural Differences : Cyclopropane carboxamide and tetrahydrofuran rings vs. oxalamide and dimethylfuran.
- Functional Impact: The tetrahydrofuran ring increases conformational flexibility but reduces aromaticity.
Furan-Containing Compounds
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Differences : Benzamide backbone with trifluoromethyl and isopropoxy groups vs. oxalamide and dimethylfuran.
- Functional Impact :
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : The target compound’s chlorine atom and dimethylfuran group may synergize to enhance binding to fungal cytochrome P450 enzymes, similar to cyprofuram’s mode of action .
- Solubility : The hydroxypropyl chain improves aqueous solubility compared to rigid phthalimides or lipophilic benzamides like flutolanil .
- Synthetic Challenges: Purification of the target compound (via silica gel chromatography or trituration) is more complex than for simpler phthalimides due to its polar and non-polar moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
